1,1'-Carbonyldipiperidine
Overview
Description
1,1’-Carbonyldipiperidine, also known as Di-1-piperidinylmethanone or Bis(pentamethylene)urea, is a heterocyclic compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol . This compound is part of the piperidine family and is used in various chemical and industrial applications.
Scientific Research Applications
1,1’-Carbonyldipiperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and ligands for metal complexes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: 1,1’-Carbonyldipiperidine is used in the production of polymers, resins, and other industrial chemicals.
Safety and Hazards
1,1’-Carbonyldipiperidine is harmful if swallowed and causes serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised . In case of ingestion or contact with eyes, immediate medical attention is required .
Biochemical Analysis
Biochemical Properties
1,1’-Carbonyldipiperidine plays a significant role in biochemical reactions, particularly in the synthesis of various complexes and ligands. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 1,1’-Carbonyldipiperidine is used in the synthesis of bis(guanidine) ligands, which are known to tune the reactivity of copper(I) dioxygen complexes . Additionally, it forms complexes with palladium and nickel through oxidative insertion reactions . These interactions highlight the compound’s versatility in forming stable complexes with transition metals, which can be utilized in various biochemical applications.
Cellular Effects
1,1’-Carbonyldipiperidine has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 1,1’-Carbonyldipiperidine can cause changes in the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Furthermore, it has been reported to impact cell signaling pathways by interacting with specific proteins and enzymes, thereby affecting downstream signaling events . These effects on cellular processes underscore the compound’s potential as a modulator of cellular function.
Molecular Mechanism
The molecular mechanism of 1,1’-Carbonyldipiperidine involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, 1,1’-Carbonyldipiperidine has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating their activity . Additionally, it can activate specific proteins by binding to their active sites, resulting in changes in gene expression and cellular function
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1’-Carbonyldipiperidine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as high temperatures or extreme pH levels, can lead to its degradation . Long-term studies have also shown that 1,1’-Carbonyldipiperidine can have sustained effects on cellular function, including alterations in gene expression and metabolic activity . These findings highlight the importance of considering temporal effects when using the compound in biochemical experiments.
Dosage Effects in Animal Models
The effects of 1,1’-Carbonyldipiperidine vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can have beneficial effects on cellular function, such as enhancing metabolic activity and promoting cell growth . High doses of 1,1’-Carbonyldipiperidine can lead to toxic or adverse effects, including cell death and tissue damage . These dosage-dependent effects underscore the importance of determining the optimal dosage for specific applications and highlight the potential risks associated with high-dose exposure.
Metabolic Pathways
1,1’-Carbonyldipiperidine is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound has been shown to inhibit certain enzymes involved in key metabolic pathways, leading to changes in the levels of specific metabolites . Additionally, 1,1’-Carbonyldipiperidine can interact with cofactors, such as nicotinamide adenine dinucleotide (NADH), to influence metabolic reactions
Transport and Distribution
The transport and distribution of 1,1’-Carbonyldipiperidine within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, 1,1’-Carbonyldipiperidine can bind to specific proteins, influencing its localization and accumulation within cellular compartments . These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and optimizing its use in biochemical experiments.
Subcellular Localization
1,1’-Carbonyldipiperidine exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize to certain cellular compartments, such as the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct 1,1’-Carbonyldipiperidine to specific organelles . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research.
Preparation Methods
1,1’-Carbonyldipiperidine can be synthesized through the oxidative carbonylation of piperidine in the presence of palladium(II) and copper(II) complexes at 40°C . This method involves the reaction of piperidine with carbon monoxide and oxygen, catalyzed by the metal complexes. The reaction conditions are crucial for achieving high yields and purity of the product.
Industrial production methods for 1,1’-Carbonyldipiperidine typically involve similar catalytic processes, ensuring scalability and cost-effectiveness. The use of palladium and copper catalysts is common due to their efficiency in facilitating the carbonylation reaction.
Chemical Reactions Analysis
1,1’-Carbonyldipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl and nitrogen-containing products.
Reduction: Reduction reactions can convert 1,1’-Carbonyldipiperidine into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine rings can be replaced by other nucleophiles.
Common reagents used in these reactions include palladium and copper complexes for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1,1’-Carbonyldipiperidine involves its interaction with metal catalysts, particularly palladium and copper complexes . These interactions facilitate the carbonylation of piperidine, leading to the formation of the compound. The molecular targets and pathways involved include the activation of carbon monoxide and oxygen, as well as the coordination of piperidine to the metal centers.
Comparison with Similar Compounds
1,1’-Carbonyldipiperidine is unique due to its specific structure and reactivity. Similar compounds include:
Bis(1-piperidyl) Ketone: Another name for 1,1’-Carbonyldipiperidine, highlighting its ketone functionality.
Bis(pentamethylene)urea: Emphasizes the urea-like structure of the compound.
Di-1-piperidinylmethanone: Another synonym, focusing on the methanone group.
Compared to these similar compounds, 1,1’-Carbonyldipiperidine is distinguished by its specific reactivity and applications in various fields.
Properties
IUPAC Name |
di(piperidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOJOKOVTYPHMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202236 | |
Record name | Piperidine, 1,1'-carbonyldi- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5395-04-0 | |
Record name | Bis(pentamethylene)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5395-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Carbonyldipiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005395040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Carbonyldipiperidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3145 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperidine, 1,1'-carbonyldi- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(pentamethylene)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1'-CARBONYLDIPIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST5T93T7OJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the oxidative carbonylation reaction described in the paper?
A1: The research investigates a method for synthesizing 1,1'-Carbonyldipiperidine using a palladium(II)-copper(II) catalytic system []. This is significant because it offers a potentially more efficient and environmentally friendly alternative to traditional methods. Understanding the kinetics of this reaction can lead to optimization of the process, potentially making it more suitable for industrial applications.
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